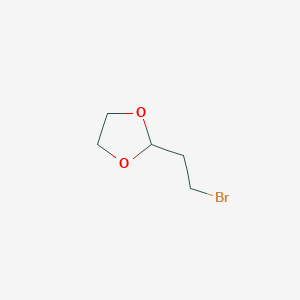

2-(2-Bromoethyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(2-bromoethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZQLTVZPOGLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172058 | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18742-02-4 | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018742024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-BROMOETHYL)-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY9FQ278P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-bromoethyl)-1,3-dioxolane, a key chemical intermediate in organic synthesis. The document details its chemical identity, physical and spectral properties, and established experimental protocols for its synthesis. A significant focus is placed on its application in drug discovery, particularly as a building block for Epidermal Growth Factor Receptor (EGFR) inhibitors. The guide includes a detailed visualization of the EGFR signaling pathway to provide context for its therapeutic relevance.

Chemical Identity and Structure

This compound is a heterocyclic compound widely utilized in organic chemistry as a protected form of 3-bromopropionaldehyde. Its structure consists of a 1,3-dioxolane (B20135) ring substituted at the 2-position with a bromoethyl group.

CAS Number: 18742-02-4

Molecular Formula: C₅H₉BrO₂

Structure:

-

SMILES: C1COC(O1)CCBr

-

InChI: InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2

-

InChIKey: GGZQLTVZPOGLCC-UHFFFAOYSA-N

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is presented below, compiled from various sources. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 181.03 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 68-70 °C at 8 mmHg | |

| Density | 1.542 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.479 | |

| Flash Point | 65 °C (149 °F) | |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | |

| Storage Conditions | 2-8°C, protect from light, under inert gas | |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H) | |

| ¹³C NMR (126 MHz, CDCl₃) | δ 27.14, 36.97, 64.78 (2C), 102.34 |

Experimental Protocols: Synthesis

This compound is typically synthesized by the acetalization of 3-bromopropionaldehyde, which is often generated in situ. Below are detailed protocols for its preparation.

Synthesis from Acrolein and Ethylene (B1197577) Glycol with HBr

This method involves the hydrobromination of acrolein followed by acetalization with ethylene glycol.

Reaction Scheme: Acrolein + HBr → 3-Bromopropionaldehyde 3-Bromopropionaldehyde + Ethylene Glycol → this compound

Detailed Protocol:

-

Step 1: Reagent Preparation: In a flask, a mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) is prepared in 1,4-dioxane (B91453) (5 mL).

-

Step 2: Reaction Initiation: The mixture is cooled to 5 °C. A solution of hydrogen bromide in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) is added.

-

Step 3: Reaction Progression: The reaction mixture is then warmed to room temperature and stirred for 30 minutes.

-

Step 4: Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL) and extracted with diethyl ether (3 x 15 mL).

-

Step 5: Washing and Drying: The combined organic layers are washed with brine (3 x 25 mL) and dried over anhydrous sodium sulfate (B86663) (10 g).

-

Step 6: Purification: The solvent is removed under reduced pressure (in vacuo), and the crude residue is purified by column chromatography on florisil (B1214189) (eluent: pentane) to yield the final product as a colorless liquid (yield: 82%).

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the field of oncology. Its primary utility lies in introducing a protected three-carbon chain that can be further elaborated.

Synthesis of EGFR Inhibitors

The compound is notably used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a transmembrane protein that, upon activation by its ligands, triggers a signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound can be converted into a corresponding Grignard reagent or an organotrifluoroborate reagent, which then participates in cross-coupling reactions to build the core structures of these inhibitors.

Below is a logical workflow illustrating the role of this compound in the synthesis of EGFR inhibitors.

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-bromoethyl)-1,3-dioxolane, a valuable building block in organic synthesis. The document details a reliable synthetic protocol, outlines purification techniques, and discusses potential impurities, offering practical guidance for laboratory applications.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of acrolein with ethylene (B1197577) glycol in the presence of hydrogen bromide. This reaction proceeds via the formation of 3-bromopropionaldehyde, which is then protected as its cyclic acetal (B89532) with ethylene glycol.

A typical synthetic workflow is illustrated below:

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is adapted from a typical procedure for the preparation of 2-(2-bromoalkyl)-1,3-dioxolanes.[1]

Materials:

-

Acrolein (90%)

-

Ethylene glycol

-

Hydrogen bromide in 1,4-dioxane (B91453) (e.g., 17% solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred mixture of acrolein (1.0 eq) and ethylene glycol (1.2 eq) in 1,4-dioxane, a solution of hydrogen bromide in 1,4-dioxane (1.4 eq) is added dropwise at 5 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃.

-

The mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.

Purification of this compound

The crude product can be purified by either vacuum distillation or flash column chromatography.

The general purification workflow is as follows:

Caption: General purification workflow for this compound.

Vacuum Distillation

Procedure: Assemble a standard vacuum distillation apparatus. The crude this compound is heated under reduced pressure. The fraction boiling at approximately 68-70 °C at 8 mmHg is collected.[2]

Flash Column Chromatography

While purification on florisil (B1214189) with pentane (B18724) as the eluent has been reported, a more common and accessible method utilizes silica (B1680970) gel.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A mixture of ethyl acetate (B1210297) and hexanes is a good starting point. The polarity can be adjusted based on TLC analysis of the crude product. A typical starting gradient could be from 100% hexanes to 5% ethyl acetate in hexanes.

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO₂ | [3] |

| Molecular Weight | 181.03 g/mol | [3] |

| Boiling Point | 68-70 °C @ 8 mmHg | [2] |

| 73 °C @ 10 mmHg | [4] | |

| Density | 1.542 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.479 | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 2.22 (dt, J = 4.6, 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H) | [1] |

| ¹³C NMR (CDCl₃) | δ 27.14, 36.97, 64.78 (2C), 102.34 | [1] |

Potential Impurities and Side Reactions

During the synthesis, several side reactions can occur, leading to impurities in the crude product. Understanding these potential byproducts is crucial for optimizing the purification strategy.

Caption: Potential impurity formation pathways.

Common Impurities:

-

Unreacted starting materials: Acrolein and ethylene glycol.

-

3-Bromopropionaldehyde: The intermediate in the reaction. Incomplete acetal formation will leave this as an impurity.

-

Polymers of acrolein: Acrolein is prone to polymerization, especially in the presence of acid or base.

-

Oligomers of ethylene glycol: Such as diethylene glycol, which can be present in the starting material or formed under acidic conditions.

-

2-(2-Hydroxyethyl)-1,3-dioxolane: Formed if the hydrobromination of the double bond is incomplete.

Careful control of reaction temperature and stoichiometry can minimize the formation of these byproducts. The choice of purification method will depend on the nature and quantity of the impurities present.

References

Spectroscopic Profile of 2-(2-Bromoethyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, 2-(2-Bromoethyl)-1,3-dioxolane. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and application in organic synthesis and drug development.

Introduction

This compound is a key building block in organic chemistry, frequently utilized for the introduction of a protected aldehyde functionality. Its bifunctional nature, possessing both a reactive bromide and a stable acetal, allows for a wide range of chemical transformations. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this compound in any research or development setting. This guide presents a consolidated summary of its spectral properties to aid in this endeavor.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The proton NMR spectrum exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (methine) | ~5.01 | Triplet (t) | ~4.6 |

| H-4, H-5 (dioxolane ring) | ~3.92 | Multiplet (m) | - |

| H-1' (methylene adjacent to dioxolane) | ~2.22 | Doublet of triplets (dt) | ~7.4, ~4.6 |

| H-2' (methylene adjacent to bromine) | ~3.47 | Triplet (t) | ~7.1 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms.

| Assignment | Chemical Shift (δ, ppm) |

| C-2 (methine) | ~102.3 |

| C-4, C-5 (dioxolane ring) | ~64.8 |

| C-1' (methylene adjacent to dioxolane) | ~37.0 |

| C-2' (methylene adjacent to bromine) | ~27.1 |

Note: The chemical shifts are typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by the following key absorption bands.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950 - 2850 | C-H stretch | Aliphatic |

| ~1150 - 1050 | C-O stretch | Acetal |

| ~650 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Identity |

| 180/182 | [M]⁺ | Molecular ion |

| 101 | [M - Br]⁺ | Loss of bromine radical |

| 73 | [C₃H₅O₂]⁺ | Dioxolane fragment |

Note: The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following are general protocols for obtaining the spectral data presented in this guide. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128 scans or more may be required for a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

FT-IR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Acquisition:

-

System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-300 m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure with key mass spectral fragments of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and major mass spectral fragments of the compound.

This guide provides essential spectral data and methodologies for the analysis of this compound, serving as a foundational reference for its use in scientific research and development.

An In-depth Technical Guide to the Reactivity of 2-(2-Bromoethyl)-1,3-dioxolane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Bromoethyl)-1,3-dioxolane is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive primary alkyl bromide and a protected aldehyde in the form of a dioxolane ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. It details the predominant reaction pathways, presents quantitative data on reaction yields, outlines experimental protocols for key transformations, and provides visual representations of reaction mechanisms and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this important building block.

Core Reactivity Principles

The primary mode of reactivity of this compound with nucleophiles is through a bimolecular nucleophilic substitution (SN2) reaction .[1][2] In this mechanism, the nucleophile attacks the electrophilic carbon atom bonded to the bromine atom, leading to the displacement of the bromide ion in a single, concerted step.[1][3] The dioxolane group is stable under these conditions and serves as a protecting group for the aldehyde functionality, which can be deprotected in a subsequent step under acidic conditions.[4]

The general SN2 reaction is depicted below:

References

Stability and Storage of 2-(2-Bromoethyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-(2-Bromoethyl)-1,3-dioxolane (CAS No: 18742-02-4), a versatile building block in modern chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical intermediates and other advanced materials.

Core Stability Profile

This compound is a clear, colorless to brown liquid that is generally stable under recommended storage conditions.[1] However, its reactivity, which makes it a valuable synthetic reagent, also predisposes it to degradation under specific environmental factors. The key sensitivities of this compound are exposure to light, heat, and incompatible substances.[2]

The molecule's structure contains a 1,3-dioxolane (B20135) ring, which acts as a protecting group for an aldehyde functionality. This acetal (B89532) group is known to be relatively stable under neutral and alkaline conditions.[3] However, it is susceptible to acid-catalyzed hydrolysis, which leads to the cleavage of the ring and the formation of 3-bromopropionaldehyde and ethylene (B1197577) glycol.[3][4] This is a primary degradation pathway for this class of compounds.[5]

Furthermore, the presence of a bromine atom makes the ethyl side chain reactive towards nucleophiles. While this reactivity is harnessed in many synthetic applications, it also contributes to potential degradation pathways, especially in the presence of incompatible materials.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, adherence to proper storage protocols is essential. The following table summarizes the recommended storage conditions based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale & Notes | Citations |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain stability. | [2][6][7] |

| Store in freezer, under -20°C | For long-term storage to further reduce degradation rates. | [8] | |

| Atmosphere | Store under an inert gas. | To prevent oxidation and reactions with atmospheric moisture. | [2] |

| Light Exposure | Keep in a dark place. | The compound is light-sensitive and can decompose upon prolonged exposure to UV light. | [2][3] |

| Container | Keep container tightly closed. | To prevent evaporation and exposure to moisture and contaminants. | [2][9] |

| Containers which are opened must be carefully resealed and kept upright to prevent leakage. | To ensure container integrity and prevent spills. | [2] | |

| Ventilation | Store in a dry and well-ventilated place. | To prevent the accumulation of potentially harmful vapors. | [2][9] |

| Stabilizer | Some commercial products contain sodium bicarbonate as a stabilizer. | To neutralize any acidic impurities that could catalyze hydrolysis of the dioxolane ring. | [6] |

Chemical Incompatibilities and Hazardous Decomposition

To prevent hazardous reactions and degradation of the product, it is crucial to avoid contact with incompatible materials.

| Incompatible Materials | Hazardous Decomposition Products |

| Strong oxidizing agents | Under fire conditions, can produce carbon oxides (CO, CO2) and hydrogen bromide gas. |

| Strong acids | Can catalyze the hydrolysis of the 1,3-dioxolane ring. |

| Strong bases | May promote other degradation or side reactions. |

Source: [2]

Logical Relationship of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the resulting degradation pathways.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the stability testing of this compound are limited. However, a general approach to assessing the stability of chemical compounds involves the following methodologies.

General Hydrolytic Stability Assessment (Acid/Base Challenge)

-

Preparation of Solutions: Prepare solutions of this compound at a known concentration in various buffered aqueous solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12). A co-solvent such as acetonitrile (B52724) or methanol (B129727) may be necessary to ensure solubility.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C, 40°C, 50°C) and protect them from light.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analysis: Quench any reaction if necessary (e.g., by neutralizing the acid or base). Analyze the samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), to quantify the remaining amount of this compound and identify any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation at each pH and temperature.

Photostability Assessment

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, water). Prepare a control sample wrapped in aluminum foil to exclude light.

-

Light Exposure: Expose the sample to a controlled light source that mimics sunlight (e.g., a xenon arc lamp) according to ICH Q1B guidelines.

-

Analysis: At various time points, analyze both the exposed and control samples by HPLC or GC to determine the extent of degradation due to light.

The following diagram illustrates a general experimental workflow for assessing chemical stability.

Caption: General workflow for chemical stability testing.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound 96 18742-02-4 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 18742-02-4|this compound|BLD Pharm [bldpharm.com]

- 9. akkochem.com [akkochem.com]

An In-depth Technical Guide to the Safe Handling and Use of 2-(2-Bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental context for 2-(2-bromoethyl)-1,3-dioxolane. The information herein is intended to support the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a valuable building block in organic synthesis, often utilized as a protected form of 3-bromopropanal.[1] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 18742-02-4 |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid[2] |

| Boiling Point | 68-70 °C at 8 mmHg |

| Density | 1.542 g/mL at 25 °C |

| Refractive Index | n20/D 1.479 |

| Flash Point | 65 °C (149 °F) - closed cup |

| Solubility | Insoluble in water; soluble in common organic solvents like petroleum ether and hexane.[1] |

Hazard Identification and Safety Precautions

This compound is a combustible liquid and is classified as acutely toxic if swallowed. It can also cause skin and eye irritation and may lead to respiratory irritation.[3]

| Hazard Classifications & Precautionary Statements | |

| Signal Word | Danger[3] |

| Hazard Statements | H301: Toxic if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation. H227: Combustible liquid.[1] H341: Suspected of causing genetic defects.[1] |

| Precautionary Statements | P201, P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P261: Avoid breathing vapor or mist. P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308 + P313: IF exposed or concerned: Get medical advice/attention.[1] P403 + P235: Store in a well-ventilated place. Keep cool. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[1] |

NFPA 704 Diamond

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

-

Special (White): None

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Safe Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition - No smoking.

-

Take measures to prevent the buildup of electrostatic charge.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

The compound is light-sensitive and should be protected from light.[4]

-

Store under an inert gas, such as argon.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Combustion may produce carbon oxides and hydrogen bromide gas.

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary. Use water spray to cool unopened containers.

Accidental Release Measures

-

Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.

Caption: Emergency response workflow for a spill of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of personal protection.

Caption: PPE selection logic for handling this compound.

Toxicological Information

-

Acute Toxicity: Toxic if swallowed.[3]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Genotoxicity: Suspected of causing genetic defects.[1]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used as an alkylating agent to introduce a protected aldehyde functionality.[1]

Representative Protocol: Synthesis of 2-(2-bromoalkyl)-1,3-dioxolanes with HBr/1,4-dioxane (B91453)

This protocol details a method for preparing this compound from acrolein and ethylene (B1197577) glycol.[3]

Materials:

-

Acrolein (90%)

-

Ethylene glycol

-

1,4-dioxane

-

Hydrogen bromide in 1,4-dioxane (17%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Florisil for column chromatography

-

Pentane

Procedure:

-

To a mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) in 1,4-dioxane (5 mL), add a solution of hydrogen bromide in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) at 5°C.[3]

-

Warm the mixture to room temperature and stir for 30 minutes.[3]

-

Quench the reaction with saturated aqueous NaHCO₃ (20 mL).[3]

-

Extract the mixture with diethyl ether (3 x 15 mL).[3]

-

Combine the organic layers and wash with brine (3 x 25 mL).[3]

-

Dry the organic layer over anhydrous Na₂SO₄ (10 g) and concentrate in vacuo.[3]

-

Purify the crude residue by column chromatography on florisil, eluting with pentane, to afford the product as a colorless liquid.[3]

Caption: Experimental workflow for the synthesis of this compound.

Disposal Considerations

-

Product: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Contaminated Packaging: Dispose of as unused product.

Transportation Information

-

UN Number: 2810

-

Proper Shipping Name: TOXIC LIQUID, ORGANIC, N.O.S. (this compound)

-

Transport Hazard Class: 6.1

-

Packaging Group: III

This information is consistent across ADR/RID, IMDG, and IATA regulations.

References

A Technical Guide to the Solubility of 2-(2-Bromoethyl)-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Bromoethyl)-1,3-dioxolane in various organic solvents. This information is critical for its application in pharmaceutical synthesis, particularly in the development of EGFR inhibitors and other therapeutic agents, where it serves as a key intermediate and alkylating agent.[1][2] Understanding its solubility is paramount for reaction optimization, purification, and formulation.

Core Physical and Chemical Properties

This compound is a clear, colorless to yellow or brown liquid.[2][3] It is recognized for its utility as a building block in chemical synthesis due to the presence of both a reactive bromine atom and a protected aldehyde group in the form of a dioxolane ring.[2] Key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol [2] |

| Density | 1.542 g/mL at 25 °C[2] |

| Boiling Point | 68-70 °C at 8 mmHg[2] |

| Refractive Index | n20/D 1.479[2] |

Qualitative Solubility Profile

The following table summarizes the known qualitative solubility of this compound in a range of common solvents.

| Solvent | Solvent Polarity | Solubility Description |

| Water | High | Immiscible[1][4] |

| Chloroform | Intermediate | Sparingly Soluble[1][2] |

| Ethyl Acetate | Intermediate | Slightly Soluble[1][2] |

| Pentane | Non-polar | Soluble |

| Hexane | Non-polar | Soluble[2] |

| Petroleum Ether | Non-polar | Soluble[2] |

| Ethanol (B145695) | Polar | Insoluble to Slightly Soluble |

It is important to note that for the structurally similar compound, 2-(2-bromoethyl)-1,3-dioxane, a quantitative solubility in ethanol has been reported as 50 µg/mL. While not directly applicable, this suggests that the solubility of this compound in polar protic solvents like ethanol is likely to be low. A product description also mentions that it is insoluble in THF and only slightly soluble in methanol (B129727) and ethanol.[5]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample analysis

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess solute should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the vial to rest at the controlled temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the extracted supernatant through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

This experimental workflow is visualized in the following diagram.

Caption: A stepwise workflow for the experimental determination of solubility.

Logical Pathway for Solvent Selection in Synthesis

The choice of solvent is a critical parameter in any chemical synthesis involving this compound. The following diagram illustrates a logical pathway for selecting an appropriate solvent based on its solubility characteristics and the nature of the reaction.

References

2-(2-Bromoethyl)-1,3-dioxolane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of 2-(2-Bromoethyl)-1,3-dioxolane, a versatile bifunctional reagent, valued in organic synthesis as a protected acetaldehyde (B116499) equivalent and a key building block in the development of novel therapeutics.

Introduction

This compound is a colorless to brown liquid organic compound that serves as a critical reagent in a multitude of synthetic transformations.[1] Its structure incorporates a stable cyclic acetal (B89532) (a protected aldehyde) and a reactive primary alkyl bromide, making it a valuable bifunctional building block.[1] This unique combination allows for the introduction of a masked acetaldehyde moiety into a target molecule, which can be later deprotected under acidic conditions.[1] Consequently, it is widely employed as an alkylating agent and in the construction of complex molecular frameworks, particularly in the pharmaceutical and fine chemical industries.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and data presented for the discerning researcher.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key data for this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO₂ | [4][5] |

| Molecular Weight | 181.03 g/mol | [4][5] |

| Appearance | Colorless to brown liquid | [1][6] |

| Density | 1.542 g/mL at 25 °C | [7][8] |

| Boiling Point | 68-70 °C at 8 mmHg | [7][8] |

| Refractive Index (n20/D) | 1.479 | [7][8] |

| Flash Point | 65 °C (149 °F) - closed cup | [7] |

| Solubility | Insoluble in water; soluble in common organic solvents like petroleum ether and hexane. | [1] |

| Stability | Sensitive to light; stable under alkaline conditions. Contains sodium bicarbonate as a stabilizer. | [1][7] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.01 (t, J = 4.6 Hz, 1H), 3.96 (m, 2H), 3.88 (m, 2H), 3.47 (t, J = 7.1 Hz, 2H), 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H) | [9] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 102.34, 64.78 (2C), 36.97, 27.14 | [9] |

| Mass Spectrum (EI) | Key fragments (m/z) can be found in the NIST WebBook. | [10] |

| IR Spectra | Available in various databases. | [5] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of acrolein with ethylene (B1197577) glycol in the presence of hydrogen bromide.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 18742-02-4 | FB35778 [biosynth.com]

- 5. This compound | C5H9BrO2 | CID 87776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 18742-02-4 [amp.chemicalbook.com]

- 7. 2-(2-溴乙基)-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 18742-02-4 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

Methodological & Application

Application Note and Protocol: Alkylation of Amines with 2-(2-Bromoethyl)-1,3-dioxolane

Introduction

The alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. A significant challenge in this process is the propensity for over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.[1][2][3][4] The use of protecting groups is a common strategy to circumvent this issue. 2-(2-Bromoethyl)-1,3-dioxolane serves as a valuable reagent in this context, acting as a masked acetaldehyde (B116499) equivalent for the introduction of a protected β-aminoethyl group.[5] This application note provides a detailed protocol for the mono-alkylation of primary and secondary amines using this compound, followed by deprotection to yield the corresponding β-amino-substituted aldehyde or its derivatives.

The 1,3-dioxolane (B20135) moiety serves as a robust protecting group for the aldehyde functionality, stable to a variety of basic and nucleophilic conditions commonly employed in amine alkylation.[6] Subsequent acidic hydrolysis readily removes the dioxolane group, revealing the aldehyde for further synthetic manipulations.[6][7]

General Reaction Scheme

The overall synthetic strategy involves two key steps:

-

N-Alkylation: A primary or secondary amine is reacted with this compound in the presence of a base to afford the N-alkylated product.

-

Deprotection: The resulting dioxolane-protected amine is treated with an acid catalyst in an aqueous medium to hydrolyze the acetal (B89532) and yield the corresponding amino-aldehyde.

Experimental Protocols

Materials and Methods

-

Reagents:

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Protocol 1: N-Alkylation of an Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

-

To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask, add a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add this compound (1.1-1.5 eq.) to the stirred suspension.

-

Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent and amine) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic base and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Deprotection of the Dioxolane Group

This protocol outlines the acidic hydrolysis of the N-alkylated dioxolane to unveil the aldehyde functionality.

-

Dissolve the purified N-alkylated dioxolane (1.0 eq.) in a mixture of a water-miscible solvent (e.g., acetone, THF) and aqueous acid (e.g., 1-3 M HCl).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction mixture by the slow addition of a base (e.g., saturated NaHCO₃ solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amino-aldehyde.

-

Further purification, if necessary, can be performed by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the alkylation of various amines with this compound, based on typical outcomes for such reactions.

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | Benzylamine | Na₂CO₃ | DMF | 90 | 8 | 92 |

| 3 | Morpholine | Et₃N | Acetonitrile | 80 | 16 | 88 |

| 4 | Piperidine | K₂CO₃ | DMSO | 100 | 6 | 95 |

| 5 | Diethylamine | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an N-substituted amino-aldehyde using this compound.

Caption: General workflow for the two-step synthesis.

Reaction Logic

The following diagram outlines the logical progression of the chemical transformations.

Caption: Logical flow of the chemical reaction sequence.

Troubleshooting and Optimization

-

Low Yield in Alkylation: If the yield of the N-alkylation step is low, consider using a more polar aprotic solvent such as DMF or DMSO to improve the solubility of the amine salt and increase the reaction rate. A stronger base or higher reaction temperature may also be beneficial. However, be mindful of potential side reactions at elevated temperatures.

-

Over-alkylation: For primary amines, the formation of the di-alkylated product is a potential side reaction.[2][3] Using a large excess of the primary amine relative to the alkylating agent can help to favor mono-alkylation.

-

Incomplete Deprotection: If the hydrolysis of the dioxolane is sluggish, increasing the concentration of the acid or gently heating the reaction mixture can accelerate the process.

-

Product Instability: The resulting amino-aldehydes can be unstable and prone to self-condensation or polymerization. It is often advisable to use the crude product directly in the subsequent synthetic step without extensive purification.

Conclusion

The alkylation of amines with this compound provides an effective and controlled method for the introduction of a protected β-aminoethyl functionality. The protocols outlined in this application note offer a reliable starting point for the synthesis of a variety of N-substituted amino-aldehydes, which are versatile intermediates in drug discovery and development. Careful optimization of reaction conditions for specific substrates will ensure high yields and purity of the desired products.

References

- 1. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 2-(2-溴乙基)-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C5H9BrO2 | CID 87776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 18742-02-4 | FB35778 [biosynth.com]

Application Notes and Protocols: Formation and Use of 2-(1,3-Dioxolan-2-yl)ethylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of the Grignard reagent, 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide, from 2-(2-Bromoethyl)-1,3-dioxolane. It also outlines its application in carbon-carbon bond-forming reactions with various electrophiles, highlighting its utility as a valuable synthetic intermediate in organic chemistry and drug development.

Introduction

The Grignard reagent 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide is a versatile nucleophile that contains a protected aldehyde functionality. The 1,3-dioxolane (B20135) group is stable under the basic conditions of Grignard reactions, allowing for the introduction of a masked acetaldehyde (B116499) unit into a target molecule. Subsequent acidic workup can deprotect the acetal, revealing the aldehyde for further transformations. This reagent is particularly useful for the synthesis of complex molecules where a latent aldehyde is required.

The formation of this Grignard reagent proceeds via the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF).[1] Careful control of reaction conditions is necessary to ensure efficient formation and minimize side reactions.

Grignard Reagent Formation

The synthesis of 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide involves the reaction of the corresponding bromoalkane with magnesium turnings. The reaction is typically initiated using a small amount of an activating agent like iodine or 1,2-dibromoethane.

General Reaction Scheme

Potential Side Reactions

The most common side reaction during the formation of a Grignard reagent is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][2][3][4][5]

-

Wurtz Coupling: BrMg-R + R-Br -> R-R + MgBr2

To minimize this side reaction, it is crucial to add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Lower reaction temperatures can also suppress the Wurtz coupling.[5]

Experimental Protocol: Formation of 2-(1,3-Dioxolan-2-yl)ethylmagnesium Bromide

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine as an activating agent. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium surface.

-

Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the activated magnesium. The reaction is typically initiated by gentle warming, and the disappearance of the iodine color and/or the appearance of bubbling indicates the start of the reaction.

-

Addition: Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is completely consumed (typically 1-2 hours). The resulting greyish solution is the Grignard reagent.

Workflow for Grignard Reagent Formation

Caption: A flowchart illustrating the key steps in the preparation of the Grignard reagent.

Determination of Grignard Reagent Concentration (Titration)

The concentration of the prepared Grignard reagent should be determined before use in subsequent reactions. A common method is titration against a known concentration of an acid or iodine.[6]

Applications in Synthesis: Reaction with Electrophiles

2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide reacts with a variety of electrophiles to form new carbon-carbon bonds.

Reaction with Ketones to form Tertiary Alcohols

Grignard reagents add to the carbonyl carbon of ketones to form tertiary alcohols after acidic workup.

General Reaction Scheme:

Experimental Protocol: Reaction with Cyclohexanone (B45756)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the prepared 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide in anhydrous THF.

-

Addition of Ketone: Cool the Grignard solution to 0 °C. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reaction with Esters to form Tertiary Alcohols

Grignard reagents react with esters in a 2:1 stoichiometry. The first equivalent adds to the carbonyl group, and after the elimination of the alkoxy group to form a ketone intermediate, a second equivalent of the Grignard reagent adds to the ketone.

General Reaction Scheme:

Experimental Protocol: Reaction with Ethyl Benzoate (B1203000)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of ethyl benzoate (1.0 equivalent) in anhydrous THF.

-

Addition of Grignard Reagent: Cool the ester solution to 0 °C. Add the prepared 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide solution (2.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Follow the same workup and purification procedure as described for the reaction with ketones.

Deprotection of the Acetal

The 1,3-dioxolane protecting group can be removed by treatment with aqueous acid to yield the corresponding aldehyde.

General Reaction Scheme:

Quantitative Data Summary

While specific yields for the formation of 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide are not extensively reported in the literature, Grignard reagent formation from primary alkyl bromides generally proceeds in high yield, often exceeding 80-90%, provided that anhydrous conditions are strictly maintained and the Wurtz coupling side reaction is minimized. The yield of subsequent reactions with electrophiles is dependent on the specific substrate and reaction conditions.

Table 1: Expected Product Classes from Reactions of 2-(1,3-Dioxolan-2-yl)ethylmagnesium Bromide

| Electrophile | Product Class |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

| Ester | Tertiary Alcohol (with two identical substituents from the Grignard reagent) |

| Epoxide | Primary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

Logical Relationship Diagram

Caption: A diagram illustrating the synthesis of the Grignard reagent and its subsequent reaction pathways with different electrophiles, followed by deprotection.

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 2-(2-Bromoethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the copper-catalyzed and copper-involved cross-coupling reactions of 2-(2-bromoethyl)-1,3-dioxolane, a versatile building block in organic synthesis. The methodologies outlined below facilitate the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Copper-Catalyzed Borylation: Synthesis of a Key Boronate Ester Intermediate

A foundational step for subsequent cross-coupling reactions is the copper-catalyzed borylation of this compound. This reaction efficiently converts the alkyl bromide into a more versatile boronate ester, which can then participate in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Table 1: Reaction Parameters for Copper-Catalyzed Borylation

| Parameter | Condition |

| Copper Catalyst | Copper(I) Iodide (CuI) |

| Diboron Reagent | Bis(pinacolato)diboron (B136004) (B₂pin₂) |

| Base | Potassium tert-butoxide (KOtBu) |

| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Experimental Protocol: Copper-Catalyzed Borylation

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Copper(I) iodide (5-10 mol%), bis(pinacolato)diboron (1.2 equivalents), and potassium tert-butoxide (1.5 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask via syringe.

-

To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolane.

Application of 2-(2-Bromoethyl)-1,3-dioxolane in the Total Synthesis of Pulo'upone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-(2-bromoethyl)-1,3-dioxolane in the asymmetric total synthesis of pulo'upone (B1231172), a marine natural product with potential biological activity. The synthesis utilizes a key Evans asymmetric Diels-Alder reaction to establish the core stereochemistry of the molecule.

Introduction

Pulo'upone, a natural product isolated from marine organisms, has attracted considerable interest from the synthetic community due to its unique molecular architecture and potential as a lead compound in drug discovery. The scarcity of the natural source necessitates the development of an efficient and stereoselective total synthesis. A key building block in one of the successful synthetic routes is this compound. This versatile reagent serves as a latent acetaldehyde (B116499) equivalent, enabling the introduction of a crucial ethyl side chain which is further elaborated to form a key part of the pulo'upone scaffold. The dioxolane moiety acts as a protecting group for the aldehyde functionality, which is unmasked later in the synthesis.

Core Synthesis Strategy

The total synthesis of pulo'upone hinges on a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled together. The application of this compound is central to the formation of one of these key fragments. The synthesis of the closely related isomer, (-)-isopulo'upone, as detailed by Evans and Johnson, provides a foundational methodology that is applicable to pulo'upone. The key steps involving this compound are:

-

Alkylation: The synthesis begins with the alkylation of a chiral auxiliary-bearing substrate with this compound. This step introduces the protected ethyl side chain.

-

Diels-Alder Reaction: The resulting product, a dienophile, undergoes a highly stereoselective intramolecular Diels-Alder reaction catalyzed by a chiral C2-symmetric copper(II) complex. This reaction is critical for establishing the intricate stereochemistry of the carbocyclic core of pulo'upone.

-

Deprotection and Elaboration: Subsequent steps involve the deprotection of the dioxolane to reveal the aldehyde, which is then further functionalized to complete the synthesis of the natural product.

Data Presentation

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier | Grade | Purpose |

| This compound | Sigma-Aldrich | 97% | Alkylating agent |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Strem Chemicals | >98% | Chiral auxiliary |

| Copper(II) trifluoromethanesulfonate (B1224126) | Acros Organics | 98% | Catalyst precursor |

| (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | Combi-Blocks | >98% | Chiral ligand |

| Dichloromethane (B109758) (DCM) | Fisher Scientific | Anhydrous | Solvent |

| Diethylaluminum chloride (Et₂AlCl) | Alfa Aesar | 1.0 M in hexanes | Lewis acid |

Table 2: Summary of Key Reaction Steps and Yields (Adapted from the synthesis of (-)-isopulo'upone)

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acylation of Chiral Auxiliary | n-BuLi, Crotonyl chloride | THF | -78 to 0 | 1 | 95 |

| 2 | Alkylation | NaHMDS, this compound | THF | -78 to 0 | 2 | 88 |

| 3 | Diels-Alder Cyclization | Cu(OTf)₂, (S)-Ph-box, Et₂AlCl | DCM | -78 | 4 | 91 (98% de) |

| 4 | Reductive Cleavage of Auxiliary | LiBH₄, H₂O | Et₂O | 0 | 3 | 89 |

Experimental Protocols

Protocol 1: Synthesis of the Dienophile Precursor

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise.

-

The solution is stirred for 15 minutes, after which crotonyl chloride (1.1 equiv) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the N-crotonyloxazolidinone.

-

To a solution of the N-crotonyloxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, is added sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise.

-

After stirring for 30 minutes, a solution of this compound (1.2 equiv) in THF is added.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The residue is purified by flash chromatography to yield the dienophile precursor.

Protocol 2: Asymmetric Intramolecular Diels-Alder Reaction

-

A solution of copper(II) trifluoromethanesulfonate (0.1 equiv) and (S)-(-)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) (0.11 equiv) in anhydrous dichloromethane (0.05 M) is stirred under argon for 1 hour.

-

The resulting blue solution is cooled to -78 °C.

-

A solution of the dienophile precursor (1.0 equiv) in dichloromethane is added dropwise.

-

After stirring for 15 minutes, diethylaluminum chloride (1.2 equiv, 1.0 M in hexanes) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃.

-

The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.

-

The filtrate is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash chromatography to afford the Diels-Alder adduct.

Mandatory Visualization

Caption: Workflow for the synthesis of the pulo'upone core.

Synthesis of Castanospermine Analogues Using 2-(2-Bromoethyl)-1,3-dioxolane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of castanospermine (B190763) analogues, a class of polyhydroxylated indolizidine alkaloids with significant biological activities. The synthetic strategy focuses on the use of 2-(2-bromoethyl)-1,3-dioxolane as a key building block for the construction of the indolizidine core. Castanospermine and its analogues are potent inhibitors of glycosidase enzymes, exhibiting a range of potential therapeutic applications, including antiviral and anticancer activities.

Application Notes

Castanospermine analogues function as mimics of the natural substrates of glycosidase enzymes. Their structural similarity to monosaccharides allows them to bind to the active site of these enzymes, leading to competitive inhibition. This inhibition of key glycosidases can have profound biological effects.

Antiviral Activity: N-linked glycoprotein (B1211001) processing is essential for the proper folding and function of viral envelope glycoproteins. Glucosidase I and II in the endoplasmic reticulum are critical for the initial trimming of the oligosaccharide chains of these glycoproteins. Castanospermine and its analogues inhibit these enzymes, leading to misfolded viral proteins and a reduction in viral infectivity. This mechanism has been demonstrated against a variety of enveloped viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.

Anticancer Activity: The inhibition of glycoprotein processing by castanospermine analogues can also impact cancer cells. Altered glycosylation is a hallmark of cancer, affecting cell adhesion, migration, and signaling. By modulating the glycosylation of key cell surface receptors and other proteins, these compounds can interfere with tumor growth and metastasis. For instance, some analogues have been shown to induce apoptosis in cancer cell lines.

Glycosidase Inhibition Specificity: The inhibitory potency and selectivity of castanospermine analogues are highly dependent on their stereochemistry. Even minor changes to the chiral centers of the castanospermine scaffold can significantly alter which glycosidases are inhibited.[1] For example, while castanospermine itself inhibits a broad range of α- and β-D-glucosidases, specific epimers show enhanced selectivity for certain mannosidases or fucosidases.[1] This structure-activity relationship is a key area of research in the development of targeted glycosidase inhibitors. The unprotonated form of castanospermine is believed to be the more active species, which explains its potent inhibition of the neutral glycoprotein processing glucosidase I.[2]

Synthetic Strategy Overview

The synthesis of 1-deoxy-castanospermine analogues, which lack a hydroxyl group at the C-1 position, often utilizes a strategy involving the N-alkylation of a chiral pyrrolidine (B122466) derivative with a protected acetaldehyde (B116499) equivalent, followed by intramolecular cyclization to form the indolizidine ring system. This compound is an excellent reagent for this purpose, as it introduces the required two-carbon unit with a protected aldehyde functionality.

The general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of castanospermine analogues.

Experimental Protocols

The following protocols are based on established synthetic routes for 1-deoxy-castanospermine analogues.

Protocol 1: N-Alkylation of a Chiral Dihydroxypyrrolidine

This protocol describes the initial N-alkylation step to couple the chiral pyrrolidine core with the protected acetaldehyde unit.

Materials:

-

(2R,3R)-N-Benzyl-2,3-dihydroxypyrrolidine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, standard glassware

Procedure:

-

To a solution of (2R,3R)-N-Benzyl-2,3-dihydroxypyrrolidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add this compound (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-alkylated pyrrolidine derivative.

Protocol 2: Deprotection and Intramolecular Cyclization to form Indolizidinone

This protocol details the deprotection of the acetal (B89532) and the subsequent intramolecular cyclization to form the core indolizidinone structure.

Materials:

-

N-alkylated pyrrolidine derivative from Protocol 1

-

Aqueous hydrochloric acid (HCl, 2M)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Standard glassware

Procedure:

-

Dissolve the N-alkylated pyrrolidine derivative (1.0 eq) in methanol.

-

Add 2M aqueous hydrochloric acid and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete deprotection of the dioxolane group.

-

Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate.

-

Add sodium cyanoborohydride (1.5 eq) in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting indolizidinone intermediate by flash column chromatography.